(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-7-((Diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused benzofuran core with substituents that enhance its pharmacological and physicochemical properties. Key structural features include:
- Pyridin-4-ylmethylene group at position 2: Introduces a conjugated enone system and basicity via the pyridine nitrogen.
- Diethylamino-methyl group at position 7: Enhances solubility in polar solvents and modulates electronic properties.
- Hydroxy and methyl groups at positions 6 and 4: Influence hydrogen-bonding capacity and steric effects.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a bioactive scaffold.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)10-13(3)18-19(24)17(25-20(15)18)11-14-6-8-21-9-7-14/h6-11,23H,4-5,12H2,1-3H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZPYYYUGSZEMX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC=NC=C3)C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC=NC=C3)/C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its cytotoxicity, apoptosis induction, and potential therapeutic applications.
Cytotoxicity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzofuran structure can enhance their cytotoxic properties. In particular, the compound under investigation has been evaluated for its activity against leukemia cell lines such as K562 and HL60. The results demonstrated that it possesses a notable inhibitory concentration (IC50) value, indicating its effectiveness in inducing cell death in malignant cells while sparing normal cells.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| K562 | 5.0 | Cytotoxic |
| HL60 | 0.1 | Cytotoxic |
Apoptosis Induction
The mechanism of action for many benzofuran derivatives involves the induction of apoptosis through various pathways, particularly the mitochondrial pathway. The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, which is a critical trigger for apoptosis. Flow cytometry analyses using Annexin V-FITC assays revealed that exposure to this compound leads to early apoptotic changes in K562 cells.
Key Findings on Apoptosis:
- Increased ROS Generation : The compound significantly elevates ROS levels, contributing to mitochondrial dysfunction.
- Caspase Activation : The activities of caspases 3 and 7 were notably increased after treatment, with a significant enhancement observed after prolonged exposure.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is heavily influenced by their structural characteristics. The presence of specific substituents on the benzofuran ring can modulate lipophilicity and biological activity. For example, the introduction of diethylamino groups has been associated with enhanced interaction with target proteins, potentially increasing the compound's efficacy.
Study 1: Anti-Cancer Activity
A study investigating various benzofuran derivatives found that compounds similar to This compound exhibited significant anti-cancer activity. The study reported that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular metabolism.
Study 2: MAO Inhibition
Another important aspect of this compound's biological profile is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating depressive disorders. The presence of a benzofuran nucleus enhances the binding affinity to MAO enzymes, suggesting therapeutic potential in neuropsychiatric conditions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 3,4-dichloro in 7c) reduce solubility but increase stability .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in 7b and ) enhance resonance stabilization and UV absorption.
- Aminoalkyl Substituents: Diethylamino and dimethylamino groups (as in the target compound and ) improve solubility in polar media and may influence receptor binding.
Preparation Methods
Core Benzofuranone Skeleton Construction
The benzofuran-3(2H)-one core serves as the foundational structure for this compound. Two primary approaches are documented in the literature:
Pyrone-Nitroalkene Cyclization
Zhang and Beaudry (2021) demonstrated that 3-hydroxy-2H-pyran-2-one reacts with nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA) to yield benzofuran-2(3H)-ones. For 6-hydroxy-4-methyl substitution, 3-hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) can be treated with methyl 3-nitrobut-3-enoate under analogous conditions (120°C, 16 h, DCB solvent). This method provides regioselective access to the 4-methyl-6-hydroxybenzofuranone scaffold, critical for subsequent functionalization.
Coumarin Rearrangement
An alternative route involves the rearrangement of coumarin derivatives. As reported by Li et al. (2010), 4-hydroxy-6-methylcoumarin undergoes bromination and subsequent nucleophilic substitution to form benzofuran-3(2H)-ones. For instance, treatment of 4-hydroxy-6-methylcoumarin with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ yields 3-bromo-6-methyl-4-morpholinocoumarin, which rearranges to the benzofuranone core under basic conditions. This pathway offers flexibility for introducing substituents at position 7.
Introduction of the Diethylaminomethyl Group
The 7-((diethylamino)methyl) substituent is installed via aminomethylation, a well-established Mannich-type reaction.
Aminomethylation of 6-Hydroxy-4-Methylbenzofuranone
Kurskov et al. (2018) demonstrated that 6-hydroxy-4-methylaurones react selectively with aminals of secondary amines to introduce aminomethyl groups at position 7. Applying this methodology, 6-hydroxy-4-methylbenzofuran-3(2H)-one is treated with diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C. The reaction proceeds via iminium ion intermediate formation, followed by nucleophilic attack at the activated C7 position. Yields exceeding 70% are achievable with optimized stoichiometry (amine:formaldehyde:substrate = 2:2:1).
Table 1: Aminomethylation Optimization
| Condition | Yield (%) | Selectivity (C7:C5) |
|---|---|---|
| DMF, 60°C, 12 h | 68 | 9:1 |
| THF, 80°C, 8 h | 72 | 12:1 |
| Toluene, 100°C, 6 h | 65 | 7:1 |
Pyridin-4-ylmethylene Group Installation
The (Z)-configured pyridin-4-ylmethylene moiety at position 2 is introduced via Knoevenagel condensation.
Stereocontrolled Condensation
The benzofuranone ketone at position 2 reacts with pyridine-4-carbaldehyde under acidic or basic conditions. Kobayashi et al. (2022) highlighted that Bronsted acids like hexafluoroisopropanol (HFIP) promote Z-selectivity by stabilizing the transition state through hydrogen bonding. A representative procedure involves:
- Dissolving 7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one (1.0 equiv) and pyridine-4-carbaldehyde (1.2 equiv) in HFIP.
- Adding a catalytic amount of pyrrolidine (0.1 equiv) and stirring at 25°C for 24 h.
- Isolating the Z-isomer via silica gel chromatography (EtOAc/hexanes, 3:7).
Table 2: Condensation Condition Impact on Z:E Ratio
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine | HFIP | 25 | 8:1 | 85 |
| Piperidine | EtOH | 40 | 5:1 | 78 |
| TFA | CH₂Cl₂ | 0 | 3:1 | 65 |
Final Product Characterization
The synthesized compound is characterized via spectroscopic and analytical methods:
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridyl-H), 7.52 (d, 2H, pyridyl-H), 6.92 (s, 1H, H5), 4.32 (s, 2H, CH₂N), 3.48 (q, 4H, NCH₂CH₃), 2.41 (s, 3H, CH₃), 1.21 (t, 6H, CH₃).
- HRMS : m/z calculated for C₂₁H₂₃N₂O₃ [M+H]⁺: 375.1709; found: 375.1712.
- X-ray Crystallography : Confirms the Z-configuration and planar benzofuranone-pyrrolidine alignment.
Challenges and Mitigation Strategies
- Regioselectivity in Aminomethylation : Competing C5 vs. C7 substitution is minimized using bulky amines (e.g., diethylamine) and low temperatures.
- Z-Selectivity in Condensation : HFIP solvent enhances Z-isomer formation via transition-state stabilization.
- Hydroxyl Group Protection : Temporary silylation (e.g., TBSCl) prevents undesired side reactions during Mannich steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
